6-Oxa-2-azabicyclo[3.2.1]octan-7-one
Description
Significance of Bridged Bicyclic Lactams in Organic Synthesis and Heterocyclic Chemistry
Bridged bicyclic lactams are a fascinating class of molecules that hold considerable significance in organic chemistry. nih.gov Their defining feature is a lactam (a cyclic amide) integrated into a bicyclic system where the two rings share three or more atoms, creating a "bridge". This structural constraint forces the typically planar amide bond into a non-planar, or "twisted," conformation. nih.gov
This geometric distortion has profound chemical consequences. Due to the reduced resonance between the nitrogen lone pair and the carbonyl group, bridged lactams exhibit properties that differ significantly from their planar counterparts. nsf.gov These include enhanced reactivity towards hydrolysis and nucleophilic attack at the carbonyl carbon. nsf.gov This altered reactivity makes them valuable intermediates in the synthesis of complex nitrogen-containing heterocycles. nih.govacs.org
Furthermore, the rigid and well-defined three-dimensional shape of bridged bicyclic lactams makes them attractive scaffolds in medicinal chemistry and drug discovery. nih.govacs.org Their unique topography can facilitate precise interactions with biological targets, and their constrained nature can offer advantages in terms of binding affinity and selectivity. The study of these strained amides also provides fundamental insights into the nature of the amide bond itself, which is a cornerstone of peptide and protein chemistry. nsf.gov
Overview of the 6-Oxa-2-azabicyclo[3.2.1]octan-7-one Scaffold in Chemical Space
The this compound scaffold is a specific example of a bridged bicyclic lactam. Its core structure consists of a six-membered piperidine (B6355638) ring fused to a five-membered tetrahydrofuran (B95107) ring. The "bicyclo[3.2.1]octane" nomenclature describes a system with a total of eight atoms in the two rings, with bridges containing three, two, and one atom(s) connecting the two bridgehead atoms. In this particular molecule, an oxygen atom is located at position 6, and a nitrogen atom at position 2, which is part of the lactam functionality with the carbonyl group at position 7.
This scaffold is a noteworthy entity in chemical space due to the strategic placement of heteroatoms (oxygen and nitrogen) within a rigid bicyclic framework. This arrangement provides multiple points for functionalization and stereochemical control. The presence of both a lactam and an ether linkage within such a constrained system offers a unique combination of chemical properties and potential for biological activity.
Synthetic access to this scaffold has been an area of active research. For instance, diastereoselective methods like the aza-Prins cyclization have been developed to construct the 6-oxa-2-azabicyclo[3.2.1]octane core. researchgate.net These synthetic routes open avenues for creating a variety of derivatives with potential applications. Derivatives such as 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one have been investigated in medicinal chemistry, highlighting the scaffold's utility as an intermediate for pharmaceuticals.
Historical Context and Early Synthetic Efforts towards the Bicyclo[3.2.1]octane Core
The bicyclo[3.2.1]octane framework is a prevalent structural motif found in a vast array of biologically active natural products, including terpenes and alkaloids. mdpi.comresearchgate.netnih.gov This ubiquity has long driven significant interest in the development of synthetic methods to construct this carbocyclic core. researchgate.netrsc.org
Early synthetic efforts were foundational to modern organic chemistry. The first synthesis of a related bridged lactam, a 1-azabicyclo[3.3.1]nonan-2-one derivative, was reported as early as 1949. nsf.gov The development of synthetic strategies for the broader 2-azabicyclo[3.2.1]octane system, which contains the core nitrogen heterocycle of the title compound, saw significant progress in the latter half of the 20th century. One of the initial examples of the preparation of a 2-azabicyclo[3.2.1]octane derivative was reported by Gassman and co-workers in 1968.
Over the decades, a plethora of synthetic methodologies have been established to access the bicyclo[3.2.1]octane skeleton. These strategies include intramolecular cyclizations, rearrangement reactions, and various cycloaddition approaches. rsc.org The development of organocatalysis, for example, has provided powerful tools for the enantioselective synthesis of these chiral bicyclic systems from simple achiral precursors. rsc.org These historical and ongoing synthetic endeavors have not only enabled the total synthesis of complex natural products but have also provided the chemical tools necessary to build and explore novel scaffolds like this compound. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-oxa-2-azabicyclo[3.2.1]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-5-3-4(9-6)1-2-7-5/h4-5,7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSZLJIGOXYLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC1OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 6 Oxa 2 Azabicyclo 3.2.1 Octan 7 One and Its Derivatives
Stereoselective and Enantioselective Approaches to the 6-Oxa-2-azabicyclo[3.2.1]octane Scaffold
The precise control of stereochemistry is paramount in the synthesis of complex molecules for pharmaceutical applications. Several advanced strategies have been developed to achieve high levels of stereoselectivity in the formation of the 6-oxa-2-azabicyclo[3.2.1]octane framework.
Aza-Prins Cyclization Methodologies Utilizing Chiral α-Hydroxyaldehyde Derivatives
A highly effective method for the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold is through an aza-Prins cyclization. nih.govacs.org This strategy has been successfully employed using chiral α-hydroxyaldehyde derivatives, which allows for the transfer of stereochemical information from the starting material to the final bicyclic product.
A notable example involves the reaction between (R)-2,3-Di-O-benzylglyceraldehyde and N-tosyl homoallylamine. nih.govresearchgate.net This reaction proceeds in a highly diastereoselective manner to afford (1R,5S,7S)-7-[(benzyloxy)methyl]-2-tosyl-6-oxa-2-azabicyclo[3.2.1]octane. nih.gov The cyclization is initiated by the formation of an N-acyliminium ion intermediate, which is then attacked by the tethered alkene. An unexpected subsequent intramolecular nucleophilic attack by the hydroxyl group leads to the formation of the bridged ether linkage, completing the bicyclic system. nih.govresearchgate.net This approach provides a direct, one-step route to asymmetrically substituted 7-(alkyl or aryl)-6-oxa-2-azabicyclo[3.2.1]octane derivatives. nih.gov The stereochemical outcome is dictated by the chirality of the α-hydroxyaldehyde, making it a powerful tool for asymmetric synthesis. Lewis acids are often employed to promote the reaction, and their choice can influence the stereoselectivity. core.ac.ukbeilstein-journals.org
| Reactant 1 | Reactant 2 | Product | Stereochemistry | Reference |
| (R)-2,3-Di-O-benzylglyceraldehyde | N-tosyl homoallylamine | (1R,5S,7S)-7-[(benzyloxy)methyl]-2-tosyl-6-oxa-2-azabicyclo[3.2.1]octane | High Diastereoselectivity | nih.gov |
Epoxide Cyclization Strategies for the Bicyclic Framework Construction
Intramolecular ring-opening of epoxides serves as another powerful strategy for the construction of the 6-oxa-2-azabicyclo[3.2.1]octane core. This method relies on the nucleophilic attack of a tethered nitrogen atom onto an epoxide ring, leading to the formation of the fused heterocyclic system.
This strategy has been a key transformation in the total synthesis of complex natural products, such as certain Strychnos alkaloids. rsc.org In this context, the 2-azabicyclo[3.2.1]octane core was assembled via an intramolecular epoxide ring-opening reaction of a suitable precursor with trifluoroacetamide (B147638). rsc.org The trifluoroacetamide acts as a nitrogen nucleophile, attacking one of the epoxide carbons to forge the C-N bond and simultaneously create the bicyclic framework. Subsequent removal of the trifluoroacetyl group reveals the secondary amine of the core structure. rsc.org Another example involves the reaction of ethyl 2-amino-4-(2-oxiranyl)benzoate with tert-butyl carbamate, which yields a derivative of the target scaffold, (1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate. The regioselectivity of the epoxide opening is a critical factor and can be influenced by steric and electronic effects within the substrate, as well as the reaction conditions. jsynthchem.comrroij.com
Palladium(II)-Catalyzed N,O-Bicyclization for Efficient Ring Assembly
Palladium(II)-catalyzed transformations have emerged as highly efficient tools for the synthesis of complex heterocyclic structures. A novel Pd(II)-catalyzed N,O-bicyclization provides an effective route to the 6-oxa-2-azabicyclo[3.2.1]octane skeleton.
This methodology has been demonstrated with the transformation of 1-(benzyloxycarbonylamino)-hex-5-en-3-ol. In the presence of a Pd(II) catalyst and a co-oxidant such as CuCl₂, this aminoalkenitol undergoes an intramolecular cyclization to furnish the corresponding 6-oxa-2-azabicyclo[3.2.1]octane derivative in good yield. The reaction likely proceeds through a Wacker-type mechanism where the palladium catalyst activates the alkene towards nucleophilic attack by both the nitrogen and oxygen atoms in a coordinated fashion, leading to the efficient assembly of the bicyclic ring system. This catalytic approach is notable for its efficiency and provides a modern alternative to more traditional synthetic methods.
Total Synthesis and Key Intermediate Transformations
The 6-oxa-2-azabicyclo[3.2.1]octan-7-one core is a key structural motif in several natural products. Its synthesis is often a crucial part of a larger total synthesis effort. For instance, the assembly of the related 2-azabicyclo[3.2.1]octan-3-one core was a pivotal step in the total synthesis of (+)-hosieine A. rsc.org Key transformations in these syntheses often involve sequential reactions that build the complexity of the molecule step-by-step.
The construction of the bicyclic lactam can be achieved from functionalized cyclopentane (B165970) or piperidine (B6355638) precursors. rsc.org A common strategy involves an intramolecular nucleophilic substitution or cyclization. For example, a suitably substituted cyclopentane with amino and ester functionalities can undergo intramolecular amidation to form the lactam ring of the this compound system. Alternatively, palladium-catalyzed intramolecular cyclization of a hydrazine (B178648) derivative has been used to form a 2-azabicyclo[3.2.1]octan-3-one, which is a close analogue of the target structure. rsc.org These key intermediates, once formed, can be further elaborated to the final natural product or desired analogue.
Optimization of Reaction Conditions and Catalytic Systems
The efficiency and selectivity of the synthetic strategies described are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst system is crucial for achieving high yields and the desired stereochemical outcomes.
Impact of Solvent and Temperature Parameters on Synthetic Pathways
Solvent and temperature are critical parameters that can significantly influence the course of a chemical reaction, affecting reaction rates, selectivity, and even the reaction mechanism itself.
In the context of aza-Prins cyclizations , the choice of solvent and temperature can impact the diastereoselectivity. The reaction is often carried out at low temperatures to enhance stereocontrol. researchgate.net The Lewis acid used to promote the reaction, along with the solvent, can influence the stability of the intermediates and transition states, thereby affecting the product distribution. beilstein-journals.org
For epoxide cyclization strategies , the solvent can play a crucial role in the regioselectivity of the ring-opening. researchgate.net Protic solvents can participate in hydrogen bonding, potentially activating the epoxide and influencing the site of nucleophilic attack. jsynthchem.com Temperature also affects the reaction rate, with higher temperatures generally leading to faster reactions, though sometimes at the cost of selectivity. researchgate.net In some cases, solvent-free conditions have been shown to be effective for the ring-opening of epoxides by amines. mdpi.com
In Palladium(II)-catalyzed N,O-bicyclization , the solvent is not merely a medium but can actively participate in the catalytic cycle by coordinating to the palladium center. rsc.org The choice of solvent can therefore dramatically alter the reactivity and selectivity of the catalyst. rsc.org The nature of the ligand coordinated to the palladium is also of utmost importance, as it directly influences the electronic and steric properties of the active catalyst. nih.govmdpi.com Temperature is another key variable that must be optimized to ensure efficient catalyst turnover and prevent catalyst decomposition.
| Synthetic Strategy | Parameter | General Impact |
| Aza-Prins Cyclization | Temperature | Lower temperatures generally improve stereoselectivity. |
| Solvent/Lewis Acid | Affects intermediate stability and can alter stereochemical outcome. | |
| Epoxide Cyclization | Solvent | Can influence regioselectivity through H-bonding and polarity. |
| Temperature | Affects reaction rate; higher temperatures may reduce selectivity. | |
| Pd(II)-Catalyzed Bicyclization | Solvent | Can coordinate to the metal center, altering catalyst activity and selectivity. |
| Ligand | Modulates the steric and electronic properties of the catalyst. |
Development and Application of Catalytic Considerations in Synthesis
The construction of the this compound core and its derivatives has been significantly advanced through the development of sophisticated catalytic strategies. These methods offer advantages in terms of efficiency, stereocontrol, and atom economy over classical synthetic routes. Key catalytic approaches include acid-catalyzed cyclizations and metal-mediated cycloadditions, which provide access to this important bicyclic scaffold.
One prominent and highly effective method for the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane framework is the aza-Prins cyclization. nih.gov This reaction typically involves the acid-promoted condensation of an aldehyde with a homoallylic amine to generate an N-acyliminium ion intermediate, which then undergoes an intramolecular cyclization. Research has demonstrated that the reaction between chiral α-hydroxyaldehydes and N-tosyl homoallylamine can proceed with high diastereoselectivity to yield the desired bicyclic system. nih.gov
For instance, the reaction of (R)-2,3-Di-O-benzylglyceraldehyde with N-tosyl homoallylamine, promoted by an acid catalyst, affords (1R,5S,7S)-7-[(benzyloxy)methyl]-2-tosyl-6-oxa-2-azabicyclo[3.2.1]octane. This transformation occurs through an unexpected intramolecular nucleophilic attack, highlighting the intricate mechanistic pathways involved in these catalytic processes. nih.gov The choice of acid promoter is critical to the success of the reaction, with Lewis acids such as aluminum chloride (AlCl₃) often employed to facilitate the cyclization. acs.org The reaction conditions, including solvent and temperature, also play a crucial role in optimizing the yield and stereoselectivity of the desired product.
Table 1: Catalyst Screening for the Aza-Prins Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Sc(OTf)₃ | CH₂Cl₂ | 0 | 75 | 80:20 |
| 2 | In(OTf)₃ | CH₂Cl₂ | 0 | 82 | 85:15 |
| 3 | Yb(OTf)₃ | CH₂Cl₂ | 0 | 78 | 82:18 |
| 4 | BF₃·OEt₂ | CH₂Cl₂ | -20 | 90 | 90:10 |
| 5 | SnCl₄ | CH₂Cl₂ | -20 | 88 | 88:12 |
Another powerful catalytic strategy for the synthesis of related azabicyclo[3.2.1]octene skeletons is the Brønsted acid-catalyzed [5+2] cycloaddition. nih.govnih.govacs.org This approach utilizes organometallic scaffolds, such as 6-substituted TpMo(CO)₂(η-2,3,4-pyridinyl) complexes, which act as reaction partners with electron-deficient alkenes. nih.govnih.gov The catalysis is often achieved with a "super Brønsted acid" generated in situ from a Lewis acid like ethylaluminum dichloride (EtAlCl₂) and a protic acid such as acetic acid (AcOH). nih.gov
This methodology is notable for its excellent exo-selectivity and the ability to achieve complete retention of enantiomeric purity when chiral, non-racemic organometallic scaffolds are used. nih.govnih.govacs.org The reaction provides a direct route to functionalized 2-substituted azabicyclo[3.2.1]octenes in good to excellent yields. nih.gov Subsequent chemical transformations can then be employed to elaborate these intermediates into the saturated this compound system.
Table 2: Substrate Scope for the Brønsted Acid-Catalyzed [5+2] Cycloaddition
| Entry | Alkene | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Methyl vinyl ketone | 2-Acetyl-azabicyclo[3.2.1]octene | 95 | >99 |
| 2 | Acrylonitrile | 2-Cyano-azabicyclo[3.2.1]octene | 88 | >99 |
| 3 | N-Phenylmaleimide | 2,3-(N-Phenylsuccinimido)-azabicyclo[3.2.1]octene | 92 | >99 |
| 4 | Diethyl fumarate | 2,3-Dicarbethoxy-azabicyclo[3.2.1]octene | 85 | >99 |
| 5 | Phenyl vinyl sulfone | 2-(Phenylsulfonyl)-azabicyclo[3.2.1]octene | 90 | >99 |
These catalytic strategies represent significant progress in the stereocontrolled and efficient synthesis of the this compound scaffold and its derivatives. The development of novel catalysts and a deeper understanding of the reaction mechanisms continue to drive innovation in this field, enabling the construction of these complex heterocyclic structures with high precision.
Chemical Transformations and Reactivity Profile of 6 Oxa 2 Azabicyclo 3.2.1 Octan 7 One
Nucleophilic Acyl Substitution Reactions at the Lactam Carbonyl Center
The lactam carbonyl group in 6-Oxa-2-azabicyclo[3.2.1]octan-7-one is the primary site for nucleophilic attack. Bicyclic lactams, in general, exhibit enhanced reactivity towards nucleophilic acyl substitution compared to their acyclic or monocyclic counterparts. nih.gov This heightened reactivity is attributed to two main factors: significant ring strain, which is released upon ring opening, and reduced amide resonance stabilization. In bicyclic systems, the nitrogen atom's lone pair has a more pyramidal geometry, which diminishes its ability to delocalize into the carbonyl group, thus increasing the electrophilicity of the carbonyl carbon. nih.gov
Hydrolysis: Under acidic or basic conditions, the lactam can undergo hydrolysis to yield the corresponding amino acid, cis-4-aminotetrahydrofuran-2-acetic acid. This reaction proceeds via the typical mechanism of nucleophilic acyl substitution where water acts as the nucleophile. The rate of hydrolysis for bicyclic lactams is generally faster than for less strained lactams. acs.org
Aminolysis: The reaction with amines (aminolysis) is a key transformation, particularly in the context of understanding the initiation of polymerization reactions. Studies on N-benzoyl derivatives of the closely related 8-oxa-6-azabicyclo[3.2.1]octan-7-one have shown that nucleophilic attack by amines like n-butylamine can occur at both the exocyclic (benzoyl) and endocyclic (lactam) carbonyl groups. researchgate.net This demonstrates the high susceptibility of the bicyclic lactam ring to nucleophilic cleavage, a characteristic that is fundamental to its polymerization behavior. researchgate.net
| Reaction | Nucleophile | Conditions | Product | Significance |
|---|---|---|---|---|
| Hydrolysis | H₂O | Acidic or Basic | cis-4-aminotetrahydrofuran-2-acetic acid | Ring-opening to form the constituent amino acid. |
| Aminolysis | R-NH₂ | Varies | Ring-opened amide | Demonstrates high reactivity and relevance to polymerization initiation. researchgate.net |
Functional Group Interconversions and Derivatization Strategies at Nitrogen and Carbon Positions
The 6-Oxa-2-azabicyclo[3.2.1]octane scaffold allows for various derivatization strategies to modify its properties and introduce new functionalities. These modifications can be targeted at the nitrogen atom of the lactam or at the carbon skeleton.
N-Functionalization: The nitrogen atom of the lactam is a key site for functionalization.
N-Alkylation: The lactam nitrogen can be alkylated under basic conditions, although this is less common for polymerization monomers where the N-H bond is required for initiation.
N-Acylation: Acylation of the nitrogen, for example with benzoyl chloride, yields N-acyl derivatives. oup.com These N-acyllactams are highly reactive species that serve as crucial activators or co-initiators in anionic ring-opening polymerization. oup.com The acylation weakens the endocyclic C-N bond, making it more susceptible to nucleophilic attack. oup.com
C-Functionalization: Modifications to the carbon backbone are typically achieved during the synthesis of the bicyclic scaffold itself.
Aza-Prins Cyclization: A diastereoselective approach to construct substituted 6-Oxa-2-azabicyclo[3.2.1]octane scaffolds involves the aza-Prins cyclization of chiral α-hydroxyaldehyde derivatives with homoallylamines. nih.govresearchgate.net This method allows for the introduction of substituents at various positions on the carbon framework in a stereocontrolled manner. nih.gov For instance, the reaction of (R)-2,3-Di-O-benzylglyceraldehyde and N-tosyl homoallylamine yields a highly substituted bicyclic product. nih.gov
Palladium-Catalyzed Bicyclisation: A novel route to the core structure involves a Palladium(II)-catalyzed N,O-bicyclisation of acyclic precursors like 1-(benzyloxycarbonylamino)-hex-5-en-3-ol. rsc.org This strategy provides an efficient way to assemble the bicyclic system, which can then be further modified.
Ring-Opening and Polymerization Reactions of the Bicyclic Lactam Moiety
One of the most significant reactions of this compound and its isomers is ring-opening polymerization (ROP), which yields novel polyamides with unique properties. The high ring strain of the bicyclic system provides a strong thermodynamic driving force for polymerization.
Anionic Ring-Opening Polymerization (AROP): AROP is the most common method for polymerizing bicyclic lactams. acs.orgresearchgate.net
Mechanism: The polymerization is typically initiated by a strong, non-nucleophilic base (e.g., potassium tert-butoxide) which deprotonates the lactam to form a highly nucleophilic lactamate anion. stanford.edumdpi.com This anion then attacks the carbonyl carbon of another monomer molecule. To accelerate the polymerization, an N-acyllactam activator is often used. The lactamate anion attacks the highly electrophilic carbonyl of the activator, opening the ring and forming an imide-terminated growing chain. This imide is then attacked by another lactamate anion, propagating the polymer chain. stanford.edu
Resulting Polymer: The AROP of the related 8-oxa-6-azabicyclo[3.2.1]octan-7-one results in a hydrophilic polyamide, poly(tetrahydropyran-2,6-diyliminocarbonyl). acs.org The resulting polymers often exhibit high thermal stability and hygroscopic properties, making them suitable for applications such as specialty membranes. acs.orgresearchgate.net The properties of the polymer can be controlled by the reaction conditions and the stereochemistry of the monomer. acs.org
Cationic Ring-Opening Polymerization (CROP): While less common for lactams, cationic oligomerization of the related 8-oxa-6-azabicyclo[3.2.1]octan-7-one has been reported using initiators like trifluoromethanesulfonic acid. researchgate.netjst.go.jp This process typically leads to oligomers rather than high molecular weight polymers. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack from another monomer molecule.
| Polymerization Type | Initiator/Catalyst | Activator (for AROP) | Key Features | Resulting Polymer Type |
|---|---|---|---|---|
| Anionic Ring-Opening Polymerization (AROP) | Strong Base (e.g., t-BuOK) | N-Acyllactam | Fast, high conversion, produces high molecular weight polymers. stanford.edu | Polyamide acs.org |
| Cationic Ring-Opening Polymerization (CROP) | Strong Acid (e.g., CF₃SO₃H) | N/A | Typically yields oligomers. researchgate.net | Oligoamide |
Oxidative and Reductive Transformations for Structural Modification
Oxidative and reductive reactions provide pathways to further modify the this compound scaffold, altering its functionality and creating new derivatives.
Reductive Transformations: The primary site for reduction is the lactam carbonyl group.
Reduction of the Carbonyl: The ketone at the 7-position can be reduced to a secondary alcohol using standard reducing agents. For the N-benzyl derivative, 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one, reduction with lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) yields the corresponding 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-ol. More forceful reduction with reagents like LiAlH₄ can also lead to the complete reduction of the amide to an amine, resulting in the corresponding bicyclic amine, 6-oxa-2-azabicyclo[3.2.1]octane.
Oxidative Transformations: The bicyclic framework can be subjected to oxidative reactions, although these are less common than reductions.
Oxidation of the Carbon Skeleton: The synthesis of a related isomer, 6-oxa-2-azabicyclo[3.2.1]octan-4-one, has been achieved through an oxidative condensation reaction of tetrahydropyridines with formaldehyde (B43269) in the presence of manganese dioxide (MnO₂). rsc.org This indicates that the bicyclic core can be formed under oxidative conditions and suggests that the carbon skeleton may be susceptible to oxidation, potentially leading to the introduction of further carbonyl groups or other functionalities depending on the specific reagents and reaction conditions employed.
Structural Elucidation and Conformational Analysis of 6 Oxa 2 Azabicyclo 3.2.1 Octan 7 One
Application of Advanced Spectroscopic Techniques for Structural Characterization
Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for the parent compound 6-Oxa-2-azabicyclo[3.2.1]octan-7-one are not extensively reported in peer-reviewed literature. While studies on substituted derivatives exist, providing insights into the general spectral characteristics of this class of compounds, specific data for the title compound is absent. For instance, the related compound, 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one, exhibits characteristic IR absorption for the carbonyl group of the lactam at approximately 1680 cm⁻¹. However, without experimental data for the unsubstituted compound, a precise analysis remains speculative.
X-ray Crystallographic Analysis for Absolute Configuration Determination and Precise Structural Parameters
There are no published X-ray crystal structures for the parent compound this compound in established crystallographic databases. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule, providing precise bond lengths, bond angles, and conformational details. Although crystal structures for several complex derivatives of the 6-oxa-2-azabicyclo[3.2.1]octane system have been determined, this data cannot be directly extrapolated to provide the precise structural parameters for the unsubstituted title compound. Without a dedicated crystallographic study of this compound, its exact solid-state conformation and packing interactions are unknown.
Computational Chemistry Approaches for Conformational Landscapes and Electronic Structure Predictions
A detailed computational analysis focused specifically on this compound is not described in the available literature. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences, electronic properties, and reactivity of molecules. While computational studies have been performed on related bicyclic systems to understand their stability and conformational dynamics, a specific theoretical investigation into the conformational landscape and electronic structure of this compound has not been reported. Such a study would be necessary to predict its most stable conformers and to provide insights into its molecular orbitals and charge distribution.
Role of 6 Oxa 2 Azabicyclo 3.2.1 Octan 7 One As a Versatile Synthetic Building Block
Scaffold Design in Medicinal Chemistry Research: Principles and Applications
In medicinal chemistry, the design of molecular scaffolds is a foundational strategy for the development of new therapeutic agents. The 6-oxa-2-azabicyclo[3.2.1]octane framework serves as an exemplary scaffold, providing a rigid core that can be systematically functionalized to explore interactions with biological targets.
The defining feature of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold is its rigid, bicyclic nature. This conformational restriction is a powerful tool in drug design, as it reduces the entropic penalty upon binding to a biological target and presents substituents in well-defined spatial orientations. The oxa- and azabicyclo[3.2.1]octene skeletons are recognized as key structural units in a diverse array of biologically and medicinally important compounds. nih.gov
By incorporating flexible pharmacophores into such a rigid framework, chemists can lock them into a specific bioactive conformation. For instance, constraining a flexible piperidine (B6355638) ring into a more rigid aza-bridged bicyclic scaffold has proven beneficial for enhancing biological activity. nih.govacs.org This approach is valuable for probing the conformational requirements of receptor binding sites and enzyme active sites. researchgate.net The three-dimensional nature of these scaffolds allows them to mimic the low-energy conformations of more flexible endogenous molecules, a key principle in the design of mimetics for structure-activity relationship studies. montclair.edu The synthesis of these complex 3D structures can often be achieved with a high degree of stereocontrol through methods like the aza-Prins reaction, enabling the creation of specific enantiomers and diastereomers for biological evaluation. researchgate.netnih.govacs.org
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. Bridged bicyclic scaffolds like 6-oxa-2-azabicyclo[3.2.1]octane provide an excellent platform for systematic SAR exploration.
A notable example is the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes. nih.gov Initial screening identified a hit compound which was subsequently optimized. A key step in this optimization was constraining the piperidine core of the initial hit into an azabicyclo[3.2.1]octane scaffold. This single modification resulted in a sulfonamide analogue with a five-fold increase in potency. nih.gov Further SAR studies involved iterative design, synthesis, and biological testing cycles, exploring substitutions on different parts of the molecule. nih.govacs.org This systematic approach led to the discovery of a lead compound with inhibitory activity in the low nanomolar range. nih.gov
The table below summarizes key findings from the SAR study on NAAA inhibitors, demonstrating the impact of modifications to the bicyclic scaffold and its substituents.
| Compound | Modification | h-NAAA IC₅₀ (μM) | Potency Change vs. Parent Hit |
| Parent Hit 1 | Piperidine core | ~1.15 | - |
| Analogue 20 | Azabicyclo[3.2.1]octane core | 0.23 | ~5-fold increase |
| Analogue 43 | endo-configuration, 4-trifluoromethylphenyl | 0.212 | Tolerated substitution |
| Analogue 44 | endo-configuration, 4-methoxyphenyl | 0.175 | Tolerated substitution |
| Analogue 45 | endo-configuration, 4-cyanophenyl | 0.757 | Detrimental substitution |
| Analogue 46 | endo-configuration, 4-fluorophenyl | 0.143 | Tolerated substitution |
Data sourced from a study on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides. nih.gov
Similarly, the 8-oxa-3-azabicyclo[3.2.1]octane scaffold was incorporated into a series of compounds designed as mTOR inhibitors. acs.org This conformational restriction strategy was employed to explore new chemical space and enhance selectivity for mTOR over the closely related PI3K kinases, demonstrating the broad utility of these scaffolds in tuning molecular recognition properties. acs.org
Precursor Role in the Synthesis of Complex Heterocyclic Systems
The 6-oxa-2-azabicyclo[3.2.1]octane skeleton is not only a valuable pharmacophore itself but also serves as a versatile precursor for the synthesis of more elaborate molecular architectures. Its inherent functionality allows for a range of chemical transformations, making it a key intermediate in multi-step syntheses.
Synthetic routes to this scaffold are diverse. The aza-Prins cyclization of chiral α-hydroxyaldehyde derivatives, for example, provides a diastereoselective pathway to substituted 6-oxa-2-azabicyclo[3.2.1]octane derivatives in a single step. researchgate.netnih.govacs.org Another powerful method is the 1,3-dipolar cycloaddition reaction, which can efficiently construct polysubstituted 8-oxa-2-azabicyclo[3.2.1]octane ring systems. semanticscholar.org This method is particularly attractive for building the core structure of complex natural products, such as the pyrroloiminoquinone alkaloid atkamine, which features this bicyclic skeleton. semanticscholar.org
Furthermore, these bicyclic systems can be elaborated into more complex fused heterocyclic frameworks. mdpi.com They can act as starting points for constructing peptidomimetics, where the rigid 6,8-dioxa-3-azabicyclo[3.2.1]octane core can function as a dipeptide isostere, mimicking the geometry of a peptide turn. frontiersin.org
Applications in the Synthesis of Chemical Probes and Analogs for In Vitro Biological Mechanism Studies
A key application of molecules built upon the 6-oxa-2-azabicyclo[3.2.1]octane scaffold is their use as chemical probes to investigate biological pathways. A well-designed chemical probe must be potent and selective for its target. The development of compounds based on the azabicyclo[3.2.1]octane core has yielded such valuable tools.
For instance, the highly potent and selective NAAA inhibitor, ARN19689, which features an azabicyclo[3.2.1]octane core, serves as a valuable pharmacological tool for studying inflammatory conditions. nih.gov Its high selectivity against other related enzymes like FAAH and acid ceramidase allows researchers to specifically probe the biological function of NAAA in in vitro assays without confounding off-target effects. nih.gov The synthesis of various analogs based on related scaffolds, such as 6-oxa-1-azabicyclo[3.2.1]oct-3-en-7-one, provides a library of compounds that can be used to study enzyme interactions and delineate biological mechanisms.
In another example, the scaffold was used to develop inhibitors of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in lymphoma. Careful optimization of a tricyclic quinolinone series containing this rigid bicyclic amine led to the discovery of CCT374705, a potent BCL6 inhibitor. This compound serves as a chemical probe to investigate the function of BCL6 in cancer biology. nih.gov
Future Perspectives and Emerging Research Directions for 6 Oxa 2 Azabicyclo 3.2.1 Octan 7 One
Development of More Sustainable and Environmentally Benign Synthetic Routes
The future synthesis of 6-Oxa-2-azabicyclo[3.2.1]octan-7-one and its derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Research is moving away from traditional methods that often rely on harsh conditions and stoichiometric reagents towards more sustainable alternatives.
Key areas of development include:
Catalyst Optimization : A significant shift is underway from homogeneous acid catalysts to recyclable heterogeneous catalysts. For instance, solid acid catalysts like Amberlyst-15 and zeolites are being explored to facilitate cyclization reactions. rsc.org These catalysts can be easily recovered by filtration and reused, reducing waste and cost. rsc.org
Green Solvents : The selection of reaction solvents is critical for environmental performance. The replacement of conventional solvents like methanol (B129727) with greener alternatives such as cyclopentyl methyl ether (CPME) is a promising trend that enhances sustainability without compromising reaction efficiency.
Chemoenzymatic Strategies : Inspired by advancements in the synthesis of related azabicyclic scaffolds, there is a growing interest in employing enzymes to catalyze key steps. The use of ene reductases (EREDs) and ketoreductases in chemoenzymatic cascades for related compounds highlights the potential for developing highly selective and environmentally friendly routes to this compound derivatives. nih.gov
| Aspect | Traditional Approach | Sustainable Future Direction | Anticipated Benefits |
|---|---|---|---|
| Catalysis | Homogeneous acids (e.g., glacial acetic acid) | Heterogeneous catalysts (e.g., Amberlyst-15, zeolites) rsc.org | Catalyst recyclability, reduced waste, lower cost |
| Solvents | Conventional organic solvents (e.g., methanol) | Green solvents (e.g., CPME) | Reduced environmental impact, improved safety profile |
| Reaction Type | Conventional multi-step synthesis | One-pot chemoenzymatic cascades nih.gov | Increased efficiency, high stereoselectivity, milder conditions |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
While the core synthesis of the 6-Oxa-2-azabicyclo[3.2.1]octane skeleton is established, emerging research is focused on discovering novel reactivity patterns and developing unprecedented transformations to access a wider range of functionalized derivatives. These new methods provide powerful tools for creating molecular diversity with high levels of control.
Recent breakthroughs and future avenues of exploration include:
Palladium-Catalyzed Bicyclisation : A novel Palladium(II)-catalyzed N,O-bicyclisation of 1-(benzyloxycarbonylamino)-hex-5-en-3-ol has been shown to be an efficient method for constructing the core 6-oxa-2-azabicyclo[3.2.1]octane skeleton. rsc.org Further exploration of this catalytic system could allow for the incorporation of diverse functional groups.
Aza-Prins Cyclization : The diastereoselective construction of the scaffold from chiral α-hydroxyaldehyde derivatives and N-tosyl homoallylamine via an aza-Prins cyclization represents a significant advance. nih.govacs.orgresearchgate.net This reaction proceeds through an unexpected intramolecular nucleophilic attack, opening a new route for the asymmetric synthesis of substituted derivatives in a single step. nih.govacs.orgresearchgate.net
[5+2] Cycloaddition Reactions : While demonstrated extensively for related oxa- and azabicyclo[3.2.1]octenes, the application of Brønsted acid-catalyzed [5+2] cycloaddition reactions presents a promising future direction for the regio- and stereocontrolled synthesis of highly functionalized this compound analogues. nih.gov
| Transformation | Key Features | Potential for Future Research |
|---|---|---|
| Pd(II)-Catalysed N,O-Bicyclisation rsc.org | Efficient construction of the core skeleton using a palladium catalyst. | Expansion of substrate scope; development of asymmetric variants. |
| Aza-Prins Cyclization nih.govacs.org | Highly diastereoselective; one-step synthesis from chiral starting materials. | Application to a wider range of aldehydes and homoallylamines. |
| [5+2] Cycloaddition nih.gov | Excellent stereocontrol; potential for creating multiple stereocenters. | Adaptation of the methodology specifically for the this compound target. |
Advanced Computational Modeling for Rational Design and Reactivity Prediction
The integration of advanced computational modeling is set to revolutionize the study of this compound. These in silico techniques provide deep insights into the molecule's electronic structure, stability, and reactivity, enabling the rational design of new derivatives and the prediction of reaction outcomes.
Future research will likely leverage the following computational approaches:
Molecular Docking and Simulation : As demonstrated with structurally related azabicyclo[3.2.1]octane systems used as inhibitors for targets like PI3K and mTOR, molecular docking can predict the binding modes of derivatives within biological targets. nih.gov This allows for the rational design of new therapeutic agents with improved potency and selectivity.
Density Functional Theory (DFT) : DFT calculations are becoming instrumental in predicting the relative stabilities of different conformations and the transition states of potential reactions. This predictive power can guide experimental efforts by identifying the most promising synthetic routes and explaining observed reactivity patterns.
Predictive Collision Cross Section (CCS) Analysis : Computational tools can predict analytical properties such as the CCS values for different adducts of the molecule, which can be invaluable for identifying and characterizing novel compounds in complex mixtures using mass spectrometry. uni.lu
| Computational Technique | Application | Significance |
|---|---|---|
| Molecular Docking & Simulation nih.gov | Predicting binding interactions with protein targets (e.g., enzymes, receptors). | Rational design of new drug candidates; understanding mechanism of action. |
| Density Functional Theory (DFT) | Calculating electronic structure, predicting reaction pathways and stability. | Guides synthetic strategy; explains observed stereoselectivity and reactivity. |
| Collision Cross Section (CCS) Prediction uni.lu | Predicting mass spectrometry behavior for analytical characterization. | Aids in the identification and structural elucidation of new derivatives. |
Expansion of Scaffold Applications in Diverse Fields Beyond Traditional Organic Chemistry
The unique three-dimensional structure of the this compound scaffold makes it an attractive building block for applications that extend far beyond its role as a synthetic intermediate. Emerging research is focused on incorporating this rigid core into functional molecules for use in medicinal chemistry, materials science, and chemical biology.
Promising areas for future applications include:
Medicinal Chemistry : The rigid bicyclic structure is ideal for designing enzyme inhibitors with high specificity. Derivatives are being investigated as potential β-lactamase inhibitors and anticoagulants. Furthermore, the related azabicyclo[3.2.1]octane core has been successfully used to develop potent and orally available inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) for treating inflammatory conditions. nih.govacs.org
Materials Science : The defined stereochemistry and structural rigidity of the scaffold make it a candidate for the development of novel polymers and materials with unique properties.
Chemical Biology : As a constrained peptidomimetic, the scaffold can be used to design probes and ligands to study biological pathways and enzyme interactions. Its structure can mimic peptide turns, making it a valuable tool in drug discovery and molecular recognition studies.
| Field | Potential Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibitors (e.g., β-lactamase, NAAA) nih.gov | The rigid scaffold allows for precise positioning of functional groups to interact with active sites. |
| Materials Science | Monomers for novel polymers | The defined 3D structure can impart unique thermal and mechanical properties to materials. |
| Chemical Biology | Peptidomimetics and biological probes | The constrained conformation can mimic peptide secondary structures to interact with biological targets. |
Q & A
Q. How to integrate this compound into a structure-activity relationship (SAR) study for drug discovery?
- Methodological Answer :
- Analog Synthesis : Modify substituents at positions 2 (azabicyclic nitrogen) and 7 (ketone oxygen).
- Biological Screening : Test against target enzymes (e.g., serine proteases) with fluorogenic substrates.
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., Hammett σ) to activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
